molecular formula C28H49NO3 B8461339 N-[5-Tert-butyl-4-(hexadecyloxy)-2-hydroxyphenyl]acetamide CAS No. 78286-12-1

N-[5-Tert-butyl-4-(hexadecyloxy)-2-hydroxyphenyl]acetamide

Cat. No. B8461339
M. Wt: 447.7 g/mol
InChI Key: BOMDYWWCQBJGDU-UHFFFAOYSA-N
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Patent
US04478927

Procedure details

A mixture composed of 19.6 g (0.05 mol) of 2-acetylamino-5-hexadecyloxyphenol, 20 g of tertbutyl chloride, 6 g of anhydrous zinc chloride and 60 ml of 1,1,1-trichloroethane was stirred with heating at a temperature range between 70° C. and 75° C. for 5 hours. After cooling, the excess amount of tert-butyl chloride and the solvent were removed under reduced pressure. The residue was washed with water and recrystallized from acetonitrile to obtain 18.2 g of 2-acetylamino-4-tert-butyl-5-hexadecyloxyphenol.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:7][C:6]=1[OH:28])(=[O:3])[CH3:2].[C:29](Cl)([CH3:32])([CH3:31])[CH3:30]>[Cl-].[Zn+2].[Cl-].ClC(Cl)(Cl)C>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([C:29]([CH3:32])([CH3:31])[CH3:30])[C:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:7][C:6]=1[OH:28])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)OCCCCCCCCCCCCCCCC)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClC(C)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating at a temperature range between 70° C. and 75° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess amount of tert-butyl chloride and the solvent were removed under reduced pressure
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)C(C)(C)C)OCCCCCCCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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